molecular formula C11H13NO B1497906 1-Ethyl-5-methoxy-1H-indole CAS No. 46182-32-5

1-Ethyl-5-methoxy-1H-indole

Cat. No.: B1497906
CAS No.: 46182-32-5
M. Wt: 175.23 g/mol
InChI Key: OUJVELDZPSZKKA-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-1H-indole is a chemical compound belonging to the indole family, characterized by its molecular formula C₁₂H₁₄N₂O. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxy-1H-indole can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where an ethyl group is introduced to the indole ring via a reaction with phenylhydrazine and cyclohexanone under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, such as 1-ethyl-5-methoxyindole-2-carboxylic acid.

  • Reduction: Reduction reactions can produce reduced derivatives, such as 1-ethyl-5-methoxyindole-3-ethanamine.

Scientific Research Applications

1-Ethyl-5-methoxy-1H-indole has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and pathways. In medicine, it has shown potential as a therapeutic agent for various diseases, including cancer and inflammation. In industry, it is used in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 1-ethyl-5-methoxy-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-5-methoxy-1H-indole is similar to other indole derivatives, such as 5-methylindole and 1H-indole-3-ethanamine. it is unique in its structure and properties, which contribute to its distinct biological and chemical activities. The presence of the ethyl group at the 1-position and the methoxy group at the 5-position differentiates it from other indole derivatives and enhances its reactivity and functionality.

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Properties

IUPAC Name

1-ethyl-5-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-12-7-6-9-8-10(13-2)4-5-11(9)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJVELDZPSZKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654958
Record name 1-Ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46182-32-5
Record name 1-Ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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